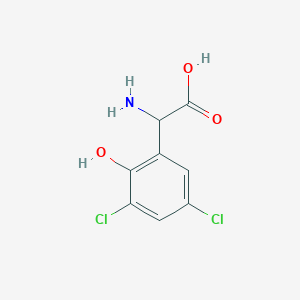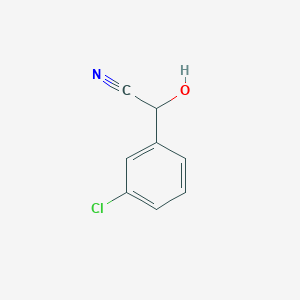
3-Benzothiazol-2-yl-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Benzothiazol-2-yl-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound made up of a benzene ring fused to a thiazole ring. It also contains a chromen-4-one moiety, which is a type of oxygen-containing heterocycle .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzothiazole and chromen-4-one moieties, followed by their coupling. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole and chromen-4-one rings, along with the morpholinylmethyl and hydroxyl substituents. The exact three-dimensional structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzothiazole and chromen-4-one moieties, as well as the morpholinylmethyl and hydroxyl groups. For example, the hydroxyl group might be involved in hydrogen bonding interactions, while the benzothiazole moiety might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its specific molecular structure. For example, the presence of the hydroxyl group might increase its solubility in polar solvents .Scientific Research Applications
Anti-Tubercular Activity
3-Benzothiazol-2-yl-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one: and its derivatives have shown promising anti-tubercular properties. Researchers have synthesized novel benzothiazole-based compounds and evaluated their inhibitory concentrations against Mycobacterium tuberculosis (M. tuberculosis). These compounds exhibit better inhibition potency compared to standard reference drugs . Further studies explore the structure-activity relationships and molecular docking to identify potent inhibitors targeting the DprE1 enzyme.
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to correlate the physicochemical properties of benzothiazole derivatives with their biological activity. By understanding these relationships, researchers can predict the compound’s efficacy and optimize its design for specific applications .
Herbicidal Activity
The inactive moiety commonly found in herbicides, benzothiazole, serves as a starting point. Researchers identified 3-(2-pyridyl)-benzothiazol-2-one as a promising lead scaffold for herbicides. This scaffold can be further modified to enhance herbicidal activity .
Fluorescent Detection of Peroxynitrite
Derivatives of benzothiazole, containing an oxidant-sensitive boronic ester group, have been developed for fluorescent detection of peroxynitrite (ONOO–). Specifically, 3-(2-benzothiazolyl)-7-hydroxy-chromen-2-one (BC-BE) serves as a stable and rapid-response fluorescent probe for ONOO–. Hydrolysis of BC-BE yields 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one (BC-OH), which can be used for targeted detection .
Synthetic Strategies
Researchers have explored novel synthetic strategies for 2-substituted benzothiazole derivatives. For instance, Lima and colleagues established a facile methodology using α-keto acids and 2,2’-disulfanediyldianiline as substrates, catalyzed by sodium metabisulfite .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-13-19(22-23-16-4-2-3-5-18(16)29-22)20(26)14-6-7-17(25)15(21(14)28-13)12-24-8-10-27-11-9-24/h2-7,25H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIKTINLLZWWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzothiazol-2-yl-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-4-(Dimethylamino)-N-(8-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-4-yl)but-2-enamide](/img/structure/B2657032.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2657033.png)
![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2657036.png)
![6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2657037.png)


![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2657042.png)
![5,6-Dimethyl-3-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2657043.png)

![2-hydroxy-N-(2-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2657048.png)
![4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2657051.png)